Nelipepimut-S

Catalog No.
S536947
CAS No.
160212-35-1
M.F
C50H78N10O11
M. Wt
995.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelipepimut-S

CAS Number

160212-35-1

Product Name

Nelipepimut-S

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C50H78N10O11

Molecular Weight

995.2 g/mol

InChI

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1

InChI Key

AHOKKYCUWBLDST-QYULHYBRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

E75 HER2 peptide, HER2 (369-377), HER2 peptide (369-377), nelipepimut-5, nelipepimut-S

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N

The exact mass of the compound Nelipepimut-S is 994.5852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nelipepimut-S (CAS 160212-35-1), commonly known as the E75 peptide, is a synthetic 9-amino-acid sequence (KIFGSLAFL) derived from the extracellular domain of the HER2/neu protein (residues 369–377). In procurement and laboratory settings, it serves as the benchmark major histocompatibility complex (MHC) class I-restricted epitope for evaluating HLA-A2 and HLA-A3-specific CD8+ cytotoxic T lymphocyte (CTL) responses [1]. Unlike crude protein extracts or uncharacterized mixtures, this highly purified peptide provides a defined, high-affinity molecular target for immunology assays, vaccine adjuvant formulation testing, and the development of advanced nanoparticle-based antigen delivery systems [2].

Substituting Nelipepimut-S with other HER2-derived peptides fundamentally alters the experimental model and downstream analytical readouts. For instance, the GP2 peptide (derived from the HER2 transmembrane domain) also binds HLA-A2 but exhibits a significantly lower binding affinity compared to the immunodominant E75 sequence, leading to reduced stability of the peptide-MHC complex on the cell surface during in vitro assays [1]. Furthermore, substituting with the AE37 peptide shifts the immunological target entirely; AE37 is an MHC class II-restricted epitope that primarily stimulates CD4+ helper T cells, whereas Nelipepimut-S is strictly required for driving CD8+ cytotoxic T lymphocyte (CTL) activation [2]. Using crude HER2 extracts instead of the defined E75 sequence eliminates the precise epitope mapping necessary for reproducible tetramer staining and ELISPOT quantification.

HLA-A2 Binding Affinity and Complex Stability

Nelipepimut-S (E75) demonstrates a superior binding affinity to the HLA-A2 molecule compared to the GP2 peptide, making it the preferred choice for maximizing peptide-MHC complex density on antigen-presenting cells[1]. This high affinity ensures robust and prolonged presentation to T-cell receptors, which is critical for consistent activation in ex vivo expansion protocols.

Evidence DimensionHLA-A2 Binding Affinity
Target Compound DataNelipepimut-S (E75) exhibits high affinity, immunodominant binding.
Comparator Or BaselineGP2 peptide exhibits lower affinity binding to HLA-A2.
Quantified DifferenceE75 yields significantly higher stability and density of MHC Class I complexes than GP2.
ConditionsIn vitro HLA-A2 binding assays on antigen-presenting cells.

High binding affinity is critical for achieving reproducible CD8+ T cell activation and accurate quantification in flow cytometry and ELISPOT assays.

MHC Restriction and Target Cell Specificity

Nelipepimut-S is strictly an MHC class I-restricted epitope (targeting CD8+ CTLs), whereas the closely related AE37 peptide is an MHC class II-restricted hybrid epitope (targeting CD4+ helper T cells) [1]. Procurement of E75 is mandatory when the experimental objective is to measure direct cellular cytotoxicity rather than helper cytokine networks.

Evidence DimensionImmune Pathway Activation
Target Compound DataNelipepimut-S is MHC Class I restricted, driving CD8+ specific responses.
Comparator Or BaselineAE37 peptide is MHC Class II restricted, driving CD4+ specific responses.
Quantified DifferenceComplete divergence in target T-cell subpopulation activation.
ConditionsT-cell stimulation and proliferation assays.

Selecting the correct peptide class is an absolute requirement for isolating cytotoxic versus helper T-cell responses in preclinical immunology models.

Nanoparticle Loading Efficiency and Formulation Compatibility

In the development of advanced antigen-clustered nanovaccines, Nelipepimut-S exhibits excellent processability for surface conjugation. Studies show that E75 can be efficiently loaded onto gold nanoparticles, achieving densities of up to ~1954 peptides per clustered nanoparticle, with minimal non-specific binding (~12%) to the underlying polymer core[1].

Evidence DimensionPeptide Loading Capacity
Target Compound DataUp to 1954 peptides loaded per 12-AuNP cluster.
Comparator Or BaselineNon-specific polymer binding baseline is limited to ~12%.
Quantified DifferenceHighly specific, high-density localization on functionalized metallic nanoparticles versus bare polymer.
ConditionsGold nanoparticle (AuNP) surface conjugation for nanovaccine formulation.

High and specific loading capacity is essential for researchers developing targeted, high-density antigen delivery vehicles.

Solvent Processability and Hydrophobic Handling

Due to its specific hydrophobic amino acid residues (Ile, Phe, Leu), Nelipepimut-S requires a precise reconstitution protocol, typically utilizing sequential dissolution starting with water and transitioning to DMSO (50-100 µL) or dilute acetic acid if aggregation occurs . Unlike highly hydrophilic peptides that dissolve readily in standard buffers, E75's solubility profile must be strictly managed to ensure accurate dosing.

Evidence DimensionSolvent Requirement for Complete Solubilization
Target Compound DataRequires sequential transition to DMSO or weak acid/base for complete dissolution.
Comparator Or BaselineStandard hydrophilic peptides dissolve completely in PBS/Water.
Quantified DifferenceE75 requires specific organic or pH-adjusted co-solvents to prevent aggregation.
ConditionsLaboratory reconstitution for in vitro and in vivo dosing.

Proper solvent handling prevents peptide aggregation, ensuring accurate molar dosing and reproducible assay results.

CD8+ T-Cell Stimulation and ELISPOT Assays

Directly following from its high HLA-A2 binding affinity and strict MHC class I restriction, Nelipepimut-S is the mandatory choice for ELISPOT, intracellular cytokine staining (ICS), and tetramer assays designed to quantify HER2-specific cytotoxic responses [1].

Nanoparticle and Liposomal Vaccine Formulation

Leveraging its proven high-density loading capacity and formulation compatibility, Nelipepimut-S is procured as the benchmark antigen for optimizing targeted delivery vehicles, such as gold nanoparticles or liposomes, in advanced nanovaccine research [2].

Adjuvant Efficacy and Standardization Testing

Because its solubility and baseline immunogenicity are well-characterized, E75 is used as the standardized control antigen (often paired with GM-CSF) to evaluate the immune-boosting properties of novel immunoadjuvants in preclinical oncology models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

12

Exact Mass

994.58515334 Da

Monoisotopic Mass

994.58515334 Da

Heavy Atom Count

71

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7M0A29CD8B

Sequence

KIFGSLAFL

Drug Indication

Investigated for use/treatment in prostate cancer and breast cancer.

Pharmacology

Nelipepimut-S is a cancer vaccine comprised of a human leukocyte antigen (HLA) A2/A3 restricted HER2/neu (human epidermal growth factor receptor 2; ErbB2) nonapeptide derived from the extracellular domain of the HER2 protein, with potential immunomodulating and antineoplastic activities. Upon intradermal injection, nelipepimut-S may induce a specific cytotoxic T-lymphocyte (CTL) response against HER2/neu-expressing tumor cells. HER2/neu, a tumor-associated antigen and a member of the epidermal growth factor receptor family of tyrosine kinases, is overexpressed in various tumor cell types and plays a key role in tumorigenesis.

Mechanism of Action

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release]

Other CAS

160212-35-1

Wikipedia

Nelipepimut-s

Dates

Last modified: 02-18-2024
1: Schneble EJ, Berry JS, Trappey FA, Clifton GT, Ponniah S, Mittendorf E, Peoples GE. The HER2 peptide nelipepimut-S (E75) vaccine (NeuVax™) in breast cancer patients at risk for recurrence: correlation of immunologic data with clinical response. Immunotherapy. 2014;6(5):519-31. doi: 10.2217/imt.14.22. Review. PubMed PMID: 24896623.
2: Mittendorf EA, Clifton GT, Holmes JP, Schneble E, van Echo D, Ponniah S, Peoples GE. Final report of the phase I/II clinical trial of the E75 (nelipepimut-S) vaccine with booster inoculations to prevent disease recurrence in high-risk breast cancer patients. Ann Oncol. 2014 Sep;25(9):1735-42. doi: 10.1093/annonc/mdu211. Epub 2014 Jun 6. PubMed PMID: 24907636; PubMed Central PMCID: PMC4143091.
3: Clifton GT, Peoples GE, Mittendorf EA. The development and use of the E75 (HER2 369-377) peptide vaccine. Future Oncol. 2016 Jun;12(11):1321-9. doi: 10.2217/fon-2015-0054. Epub 2016 Apr 5. PubMed PMID: 27044454.
4: Clifton GT, Gall V, Peoples GE, Mittendorf EA. Clinical Development of the E75 Vaccine in Breast Cancer. Breast Care (Basel). 2016 Apr;11(2):116-21. doi: 10.1159/000446097. Epub 2016 Apr 26. Review. PubMed PMID: 27239173; PubMed Central PMCID: PMC4881244.

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